3-(3-Amino-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-(3-Amino-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that features both a pyrazole and a tetrahydrothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of a pyrazole derivative with a tetrahydrothiophene derivative under specific conditions. One common method involves the use of a base to deprotonate the pyrazole, followed by nucleophilic substitution with a suitable tetrahydrothiophene derivative .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or tetrahydrothiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or tetrahydrothiophene rings .
Scientific Research Applications
3-(3-Amino-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Amino-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide: Similar structure but with a different substitution pattern on the pyrazole ring.
3-(3-Amino-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its combination of a pyrazole and a tetrahydrothiophene ring, which imparts specific chemical and biological properties that are not found in other similar compounds .
Biological Activity
3-(3-Amino-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that combines a pyrazole ring with a tetrahydrothiophene moiety. This unique structure contributes to its potential biological activities, particularly in antimicrobial and anticancer applications. The compound's molecular formula is C8H13N3O2S with a molecular weight of approximately 215.27 g/mol.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. It may inhibit enzyme activity by binding to their active sites, thereby modulating various metabolic pathways. This mechanism is significant in pharmacological research, particularly in the development of therapeutic agents targeting diseases such as cancer and infections .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies involving various bacterial strains, the compound demonstrated effectiveness against pathogens like E. coli and Staphylococcus aureus. Its structural similarity to other pyrazole derivatives suggests a common mechanism of action that enhances its antimicrobial properties .
Anticancer Activity
The compound has also shown promise as an anticancer agent. Pyrazole derivatives are known for their inhibitory effects on cancer-related targets such as BRAF(V600E) and EGFR. Preliminary studies suggest that this compound may inhibit tumor growth through similar pathways, making it a candidate for further investigation in cancer therapy .
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound can be compared to other pyrazole derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(5-Amino-4-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide | Methyl group at the 4-position | Antimicrobial |
3-(5-Amino-3-methyl-1H-pyrazol-4-yl)tetrahydrothiophene 1,1-dioxide | Methyl group at the 3-position | Anticancer |
3-(5-Amino-4-methylthiazol-2-yl)tetrahydrothiophene | Thiazole ring instead of pyrazole | Antimicrobial |
This table illustrates how variations in structure can influence biological activity, highlighting the significance of specific functional groups in determining efficacy against various targets.
Case Studies
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:
- Antifungal Activity : A series of synthesized pyrazole carboxamides exhibited notable antifungal properties against several phytopathogenic fungi. The study emphasized the importance of structural modifications in enhancing bioactivity .
- Antitumor Activity : Research on pyrazole derivatives targeting BRAF(V600E) revealed significant antitumor effects, underscoring the potential of compounds like this compound in cancer therapy .
Properties
Molecular Formula |
C7H11N3O2S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C7H11N3O2S/c8-7-1-3-10(9-7)6-2-4-13(11,12)5-6/h1,3,6H,2,4-5H2,(H2,8,9) |
InChI Key |
WGXDSFVULDSHRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C=CC(=N2)N |
Origin of Product |
United States |
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